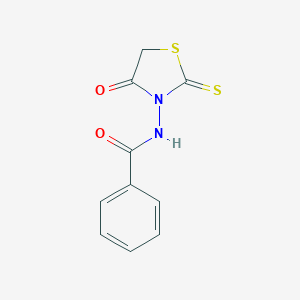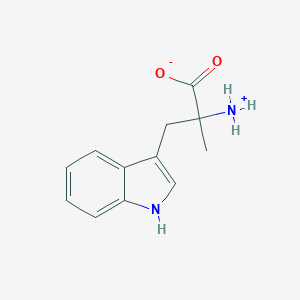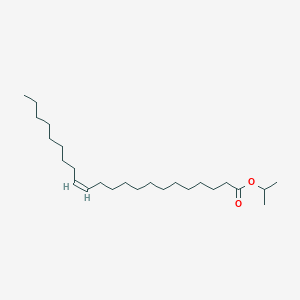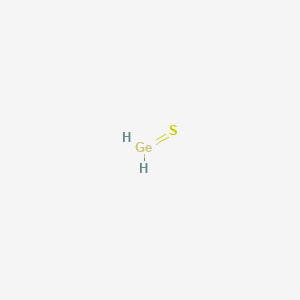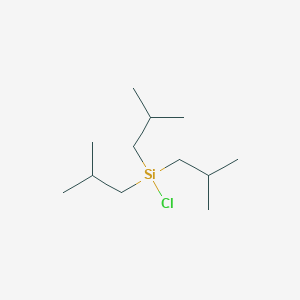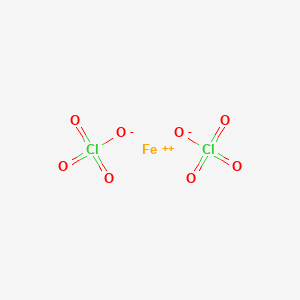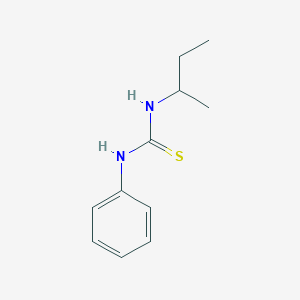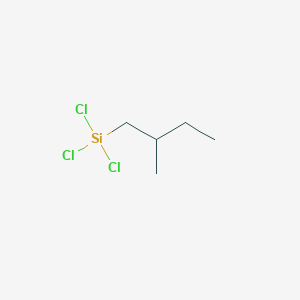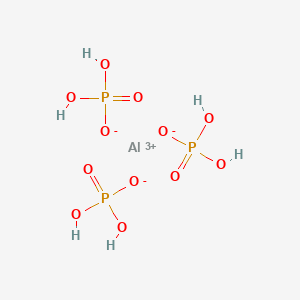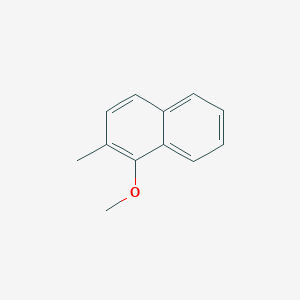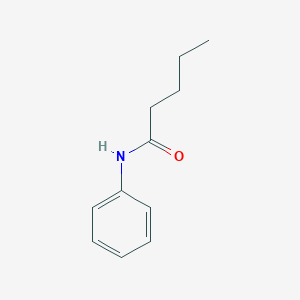
Valeranilide
Vue d'ensemble
Description
It is a derivative of aniline and valeric acid, characterized by a phenyl group attached to a pentanamide chain
Méthodes De Préparation
Valeranilide can be synthesized through several methods. One common synthetic route involves the reaction of aniline with valeric acid chloride in the presence of a base such as pyridine . The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of this compound and hydrochloric acid as a byproduct. Industrial production methods often utilize similar reaction conditions but may employ different catalysts or solvents to optimize yield and purity .
Analyse Des Réactions Chimiques
Valeranilide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amides and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield primary amines. This reaction typically uses reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the phenyl ring undergoes substitution with electrophiles like halogens or nitro groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating mixtures (e.g., nitric acid and sulfuric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Valeranilide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.
Industry: This compound is used in the production of polymers and resins, where it acts as a building block for more complex materials
Mécanisme D'action
The mechanism of action of valeranilide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Valeranilide is similar to other anilide compounds, such as acetanilide and benzamide. it is unique due to its pentanamide chain, which imparts different chemical and physical properties. Similar compounds include:
Acetanilide: An anilide with an acetyl group instead of a pentanamide chain.
Benzamide: An anilide with a benzoyl group.
Butyranilide: An anilide with a butyramide chain.
These compounds share some chemical properties but differ in their reactivity and applications due to variations in their side chains .
Propriétés
IUPAC Name |
N-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMBORLSOHYBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145430 | |
| Record name | Valeranilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10264-18-3 | |
| Record name | N-Phenylpentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10264-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valeranilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valeranilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valeranilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Phenylpentanamide in the synthesis of Atorvastatin?
A1: N-Phenylpentanamide serves as a crucial building block in the synthesis of Atorvastatin, a widely prescribed medication for managing high cholesterol levels. [] Specifically, it participates in a Hantzsch-type three-component reaction with tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone under high-speed vibration milling conditions. This reaction sequence, facilitated by ytterbium triflate and silver nitrate, followed by hydrolytic deprotection and lactonization, yields Atorvastatin lactone, a key precursor to Atorvastatin Calcium. []
Q2: Can you describe the structural characteristics of N-Phenylpentanamide and its spectroscopic data?
A2: N-Phenylpentanamide (C11H15NO) has a molecular weight of 177.24 g/mol. While detailed spectroscopic data is not provided in the provided research, its analog, rac-2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, has been characterized by IR, 1H NMR, 13C NMR, and mass spectrometry. [] This information can be valuable for comparative analysis and understanding the structural properties of N-Phenylpentanamide.
Q3: Have any novel impurities been identified during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, an Atorvastatin intermediate, potentially related to N-Phenylpentanamide?
A3: Yes, two novel impurities, 2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide and 2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, have been identified and isolated during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide. [] These impurities were characterized using IR, 1H NMR, 13C NMR, and mass spectrometry. [] While these impurities are not directly derived from N-Phenylpentanamide, their identification highlights the importance of impurity profiling and control during the multistep synthesis of complex molecules like Atorvastatin.
Q4: Does N-Phenylpentanamide play a role in the synthesis of other pharmaceuticals besides Atorvastatin?
A4: While the provided research focuses on the role of N-Phenylpentanamide in Atorvastatin synthesis, its structural features suggest potential applications in synthesizing other pharmaceuticals. For instance, the asymmetric hydrogenation of 5-(4-fluorophenyl)-5-oxo-N-phenylpentanamide, a structurally similar compound, yields a key intermediate for Ezetimibe, another anti-hyperlipidemic drug. [] This example highlights the versatility of N-Phenylpentanamide and its analogs as building blocks in medicinal chemistry.
Q5: Are there any known crystallographic studies of compounds related to N-Phenylpentanamide that can offer insights into its structural features?
A5: Yes, the crystal structure of rac-2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, a close analog of N-Phenylpentanamide, reveals key structural features. [] The molecule exhibits intermolecular N—H⋯O hydrogen bonding, forming a chain-like structure. [] Additionally, C—H⋯O interactions contribute to the crystal packing. [] This information can be valuable for understanding the potential intermolecular interactions and solid-state behavior of N-Phenylpentanamide.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

